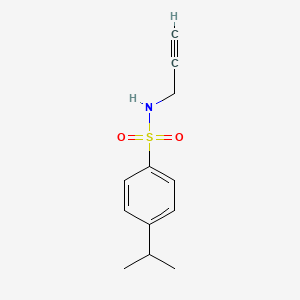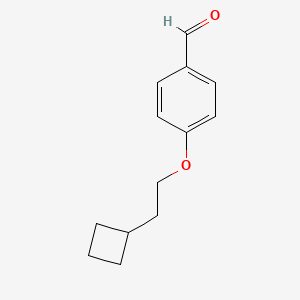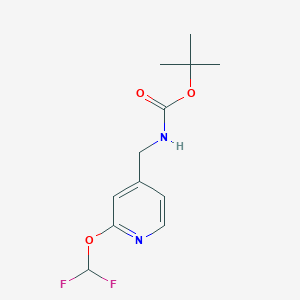
tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C12H16F2N2O3 and a molecular weight of 274.26 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate involves several steps. One common synthetic route includes the reaction of 2-(difluoromethoxy)pyridine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts and temperature control to ensure the desired products are formed .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate can be compared with similar compounds such as:
tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate: This compound has a similar structure but with a difluoromethyl group instead of a difluoromethoxy group.
tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate: This compound contains a trifluoromethyl group, which can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16F2N2O3 |
|---|---|
Molekulargewicht |
274.26 g/mol |
IUPAC-Name |
tert-butyl N-[[2-(difluoromethoxy)pyridin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H16F2N2O3/c1-12(2,3)19-11(17)16-7-8-4-5-15-9(6-8)18-10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
WOUHULLWTYXMIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


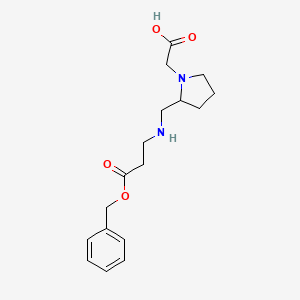
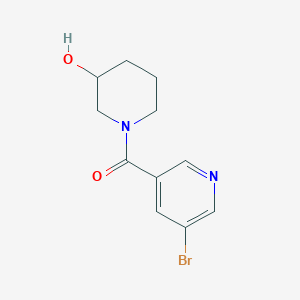
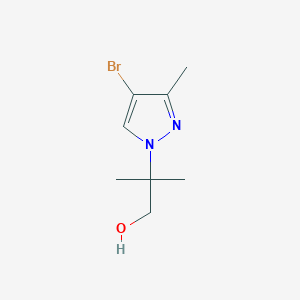
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)
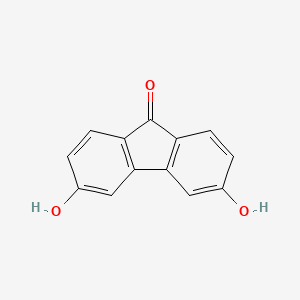

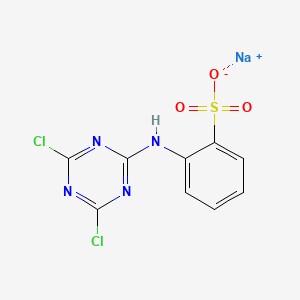


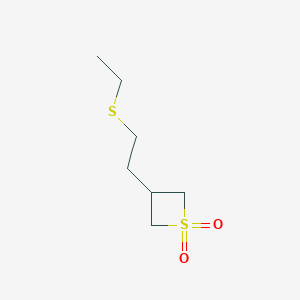
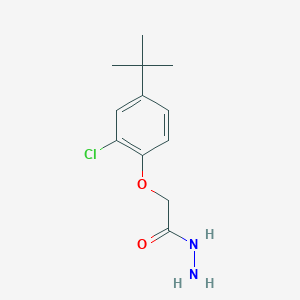
![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
